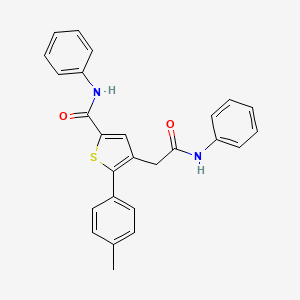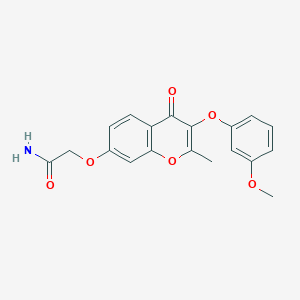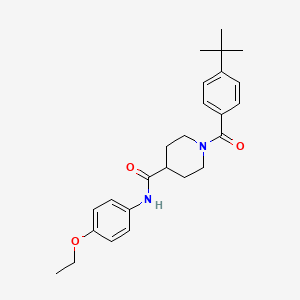![molecular formula C16H14ClN3O3S B3541486 2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide](/img/structure/B3541486.png)
2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide
Vue d'ensemble
Description
2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a chlorophenoxy group, an acetyl group, a carbamothioyl group, and a benzamide moiety. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with thiourea to produce the carbamothioyl derivative. Finally, the resulting compound is coupled with 2-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenoxy derivatives with various nucleophiles.
Applications De Recherche Scientifique
2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[(4-Bromo-2-chlorophenoxy)acetyl]carbamothioyl}amino)benzamide
- 2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)-5-iodobenzoic acid
Uniqueness
2-({[(2-Chlorophenoxy)acetyl]carbamothioyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-6-2-4-8-13(11)23-9-14(21)20-16(24)19-12-7-3-1-5-10(12)15(18)22/h1-8H,9H2,(H2,18,22)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNSBVEACPPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-({[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3541420.png)
![{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3541422.png)
![[4-(acetyloxy)-2-bromo-5-methoxyphenyl]methylene diacetate](/img/structure/B3541427.png)
![3-iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3541431.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3541468.png)

![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide](/img/structure/B3541480.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B3541487.png)
![5-{3-allyl-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3541495.png)
![6-benzyl-2,3-dimethoxybenzimidazo[2,1-b]quinazolin-12(6H)-one](/img/structure/B3541503.png)


![(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B3541518.png)
